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Compound of Interest

Compound Name: N 563

Cat. No.: B1663612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The designation "N-563" in the context of an enzyme probe is not universally standardized and

can refer to different types of molecular tools depending on the research application. This

document provides detailed application notes and protocols for two plausible interpretations of

"N-563" as a probe for enzyme activity:

A Modified Nucleotide Probe: N-563 as an identifier for a modified nucleotide, such as N1-

Propyl-Pseudo-UTP, used to probe the activity and fidelity of RNA polymerases.

A Fluorescent Probe: N-563 referring to a substrate labeled with a fluorophore that has an

emission maximum around 563 nm, such as TYE™ 563, used for continuous monitoring of

enzyme activity.

Application Note I: N-563 (N1-Propyl-Pseudo-UTP)
as a Probe for RNA Polymerase Activity
Introduction
Modified nucleotides are essential tools for the synthesis of therapeutic mRNA, enhancing

stability and reducing immunogenicity.[1][2] These molecules also serve as valuable probes to

study the enzymatic activity, substrate specificity, and fidelity of RNA polymerases. N1-Propyl-

Pseudo-UTP is a modified pseudouridine triphosphate that can be incorporated into RNA

transcripts by enzymes like T7 RNA polymerase during in vitro transcription (IVT).[2][3] By
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substituting the canonical UTP with N1-Propyl-Pseudo-UTP, researchers can assess the

enzyme's ability to accommodate and incorporate modified substrates, which is a critical

parameter in the development of mRNA-based therapeutics. The efficiency of incorporation

and the yield of the resulting modified RNA serve as measures of enzyme activity.[2]

Data Presentation: Properties of N1-Propyl-Pseudo-UTP
Property Value Reference

Full Name
N1-Propyl-Pseudouridine-5'-

Triphosphate
[3]

Molecular Formula C12H21N2O15P3 (free acid) N/A

Molecular Weight 526.23 g/mol (free acid) N/A

Purity (by HPLC) ≥95% [4]

Target Enzyme Class
RNA Polymerases (e.g., T7,

T3, SP6)
[2][5]

Application
In Vitro Transcription, Probe for

Polymerase Activity
[3]

Experimental Protocol: In Vitro Transcription Assay for
RNA Polymerase Activity
This protocol describes a method to assess the activity of T7 RNA polymerase by measuring its

ability to incorporate N1-Propyl-Pseudo-UTP into an RNA transcript.

Materials:

T7 RNA Polymerase

Linearized DNA template with a T7 promoter

N1-Propyl-Pseudo-UTP

ATP, CTP, GTP solutions
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UTP solution (for control reaction)

Transcription Buffer (e.g., 40 mM Tris-HCl, pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM

DTT)

RNase Inhibitor

Nuclease-free water

Reagents for RNA quantification (e.g., Qubit RNA HS Assay Kit)

Reagents for RNA analysis (e.g., denaturing polyacrylamide gel electrophoresis)

Procedure:

Reaction Setup: Prepare the following reaction mixtures in nuclease-free microcentrifuge

tubes on ice. Set up a control reaction with UTP and a test reaction with N1-Propyl-Pseudo-

UTP.

Component Final Concentration Volume (20 µL reaction)

Nuclease-free water - to 20 µL

Transcription Buffer (10x) 1x 2 µL

ATP, CTP, GTP Mix (10 mM

each)
2 mM each 4 µL

UTP or N1-Propyl-Pseudo-

UTP (10 mM)
2 mM 2 µL

Linearized DNA Template 50 ng/µL 1 µL (100 ng)

RNase Inhibitor 1 U/µL 1 µL

T7 RNA Polymerase 2.5 U/µL 1 µL

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction tubes at

37°C for 2 hours.
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DNase Treatment (Optional): To remove the DNA template, add 1 µL of DNase I and

incubate at 37°C for 15 minutes.

RNA Purification: Purify the transcribed RNA using a suitable method, such as lithium

chloride precipitation or a column-based RNA purification kit.

Quantification: Measure the concentration of the purified RNA using a spectrophotometer or

a fluorescence-based method like the Qubit assay.

Analysis (Optional): Analyze the integrity and size of the RNA transcript by denaturing

polyacrylamide gel electrophoresis (PAGE).

Data Analysis:

Compare the RNA yield from the reaction containing N1-Propyl-Pseudo-UTP to the yield from

the control reaction containing UTP. The relative yield provides a quantitative measure of the

polymerase's activity and efficiency with the modified substrate.

Visualization: Workflow and Data
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Workflow for RNA Polymerase Activity Assay.
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Example Quantitative Data:

Nucleotide Substrate
RNA Yield (µg per 20 µL
reaction)

Relative Activity (%)

Canonical UTP (Control) 25.2 100

N1-Propyl-Pseudo-UTP 21.4 85

Application Note II: N-563 (TYE™ 563-Labeled
Peptide) as a Probe for Protease Activity
Introduction
Fluorescently labeled peptides are powerful tools for assaying enzyme activity in real-time.[6][7]

These probes are widely used for high-throughput screening of enzyme inhibitors and for

studying enzyme kinetics.[8] A probe designated "N-563" likely refers to a substrate labeled

with a fluorophore that has an emission maximum around 563 nm, such as TYE™ 563, a bright

fluorescent dye that can be used as a substitute for Cy3®.[9][10]

Typically, these probes are designed as internally quenched peptides. A fluorophore (e.g.,

TYE™ 563) is attached to one part of the peptide, and a quencher molecule is attached to

another. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore.

When a protease cleaves the peptide at a specific recognition site, the fluorophore and

quencher are separated, leading to an increase in fluorescence that is proportional to the

enzyme's activity.[11]

Data Presentation: Properties of a Generic TYE™ 563-
Labeled Protease Substrate
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Property Value Reference

Fluorophore TYE™ 563 [9]

Excitation Maximum (Ex) ~549 nm [9]

Emission Maximum (Em) ~563 nm [9]

Quencher Example Dabcyl, QSY™ dyes N/A

Principle of Detection
Fluorescence Dequenching

upon Cleavage
[11]

Target Enzyme Class
Proteases (e.g., Caspases,

MMPs, Cathepsins)
[12]

Application
Enzyme kinetics, Inhibitor

screening (HTS)
[8]

Experimental Protocol: Continuous Fluorometric
Protease Assay
This protocol provides a general method for measuring protease activity using a TYE™ 563-

labeled internally quenched peptide substrate.

Materials:

Purified protease of interest

TYE™ 563-labeled peptide substrate (specific to the protease)

Assay Buffer (optimized for the specific protease, e.g., 50 mM HEPES, 100 mM NaCl, 10

mM CaCl2, 0.01% Brij-35, pH 7.5)

Protease inhibitor (for control reaction)

96-well black microplate

Fluorescence plate reader with appropriate filters for TYE™ 563 (Ex/Em ≈ 549/563 nm)
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Procedure:

Reagent Preparation:

Prepare a stock solution of the TYE™ 563-labeled peptide substrate in DMSO. Dilute to

the desired working concentration (e.g., 2x final concentration) in Assay Buffer.

Prepare a dilution series of the purified protease in Assay Buffer.

Assay Setup:

Add 50 µL of the protease dilutions to the wells of the 96-well black microplate.

Include a "no enzyme" control (50 µL of Assay Buffer only) to measure background

fluorescence.

Include an "inhibitor" control by pre-incubating the protease with a known inhibitor before

adding the substrate.

Initiate Reaction:

Start the enzymatic reaction by adding 50 µL of the 2x peptide substrate solution to each

well. The final volume will be 100 µL.

Fluorescence Measurement:

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate

temperature.

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2

minutes for a period of 30-60 minutes. Use an excitation wavelength of ~549 nm and an

emission wavelength of ~563 nm.

Data Analysis:

Calculate Reaction Rate: For each protease concentration, plot RFU versus time. The initial

rate of the reaction (V₀) is the slope of the linear portion of this curve (ΔRFU/Δt).
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Determine Kinetic Parameters (Optional): To determine Michaelis-Menten constants (Km and

Vmax), perform the assay with a fixed enzyme concentration and varying substrate

concentrations. Plot the initial rate (V₀) against the substrate concentration and fit the data to

the Michaelis-Menten equation.

Visualization: Mechanism, Workflow, and Data
Mechanism of a Fluorescent Protease Probe.
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(Optional)
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Workflow for Continuous Fluorometric Protease Assay.

Example Quantitative Data:

Substrate Concentration [µM] Initial Velocity (RFU/min)

0.5 15.2

1.0 28.1

2.5 55.9

5.0 83.4

10.0 110.7

20.0 125.1

Calculated Km 4.5 µM

Calculated Vmax 140 RFU/min

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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